molecular formula C15H9ClN6OS B11166560 N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11166560
M. Wt: 356.8 g/mol
InChI Key: AJGHJLNGEILWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzothiazole ring, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine.

    Substitution: The chloro group on the benzamide moiety can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or hydrazines.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
  • N-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

Comparison:

Properties

Molecular Formula

C15H9ClN6OS

Molecular Weight

356.8 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H9ClN6OS/c16-9-5-6-10(12(7-9)22-8-17-20-21-22)14(23)19-15-18-11-3-1-2-4-13(11)24-15/h1-8H,(H,18,19,23)

InChI Key

AJGHJLNGEILWSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.